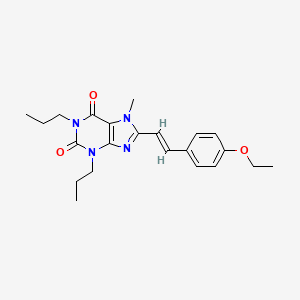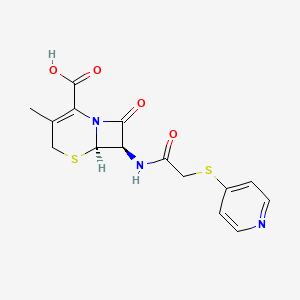
Deacetoxycefapirin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetoxycefapirin is a derivative of cefapirin, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. This compound retains the core structure of cefapirin but lacks the acetoxy group, which may influence its pharmacokinetic and pharmacodynamic properties .
Métodos De Preparación
The synthesis of deacetoxycefapirin involves the modification of cefapirin. The process typically includes the removal of the acetoxy group from cefapirin through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Deacetoxycefapirin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing side chain, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the β-lactam ring, impacting the antibiotic’s efficacy.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.
Hydrolysis: This reaction can break down the β-lactam ring, rendering the antibiotic inactive.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Deacetoxycefapirin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of β-lactam antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance to cephalosporins.
Medicine: It serves as a reference compound in the development of new antibiotics with improved efficacy and reduced resistance.
Industry: This compound is used in the quality control of cephalosporin production processes
Mecanismo De Acción
Deacetoxycefapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to cell lysis and death. The molecular targets include various PBPs, and the pathways involved are those related to cell wall biosynthesis .
Comparación Con Compuestos Similares
Deacetoxycefapirin is similar to other cephalosporins, such as:
Cefapirin: The parent compound, which contains an acetoxy group.
Cefazolin: Another first-generation cephalosporin with a different side chain structure.
Cefadroxil: A first-generation cephalosporin with a hydroxyl group instead of an acetoxy group.
The uniqueness of this compound lies in its modified structure, which may influence its pharmacokinetic properties and resistance profile compared to other cephalosporins .
Propiedades
Número CAS |
47364-76-1 |
|---|---|
Fórmula molecular |
C15H15N3O4S2 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(6R,7R)-3-methyl-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O4S2/c1-8-6-24-14-11(13(20)18(14)12(8)15(21)22)17-10(19)7-23-9-2-4-16-5-3-9/h2-5,11,14H,6-7H2,1H3,(H,17,19)(H,21,22)/t11-,14-/m1/s1 |
Clave InChI |
MDQDZHCPMKNEQU-BXUZGUMPSA-N |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




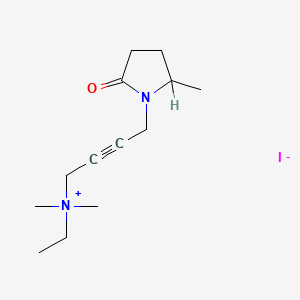
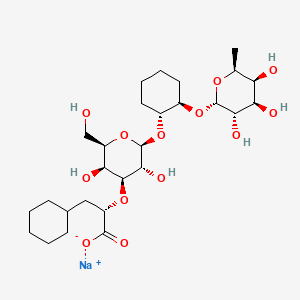
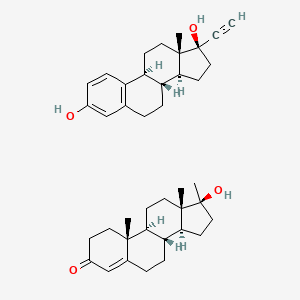
![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)
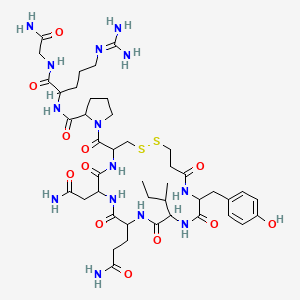
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)

![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
